

Application Notes and Protocols for IR-825 Based Biosensors in Diagnostics

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of biosensors utilizing the near-infrared (NIR) fluorescent dye, **IR-825**, for diagnostic purposes. The unique spectral properties of **IR-825** make it an excellent candidate for developing highly sensitive and specific diagnostic assays with low background interference.

Introduction to IR-825 for Biosensing

IR-825 is a heptamethine cyanine dye characterized by its strong absorption and fluorescence in the near-infrared spectrum (approximately 800-850 nm). This region is often referred to as the "optical window" in biological tissues, where the absorption from endogenous molecules like hemoglobin and water is minimal. This property significantly reduces background autofluorescence, leading to an improved signal-to-noise ratio in biological assays.

The **IR-825** molecule can be functionalized with reactive groups, such as a carboxyl group (-COOH), allowing for covalent conjugation to biomolecules like antibodies, antigens, or nucleic acids.[1] This enables its use as a fluorescent label in various diagnostic platforms, including immunoassays and nucleic acid detection assays.

Quantitative Performance of IR-825 Based Biosensors



The following table summarizes the typical performance characteristics of a hypothetical **IR-825** based lateral flow immunoassay for the detection of a model protein analyte. These values are provided for illustrative purposes and may vary depending on the specific assay design, components, and instrumentation.

Parameter	Value	Unit	Notes
Excitation Wavelength	780	nm	
Emission Wavelength	830	nm	[2]
Limit of Detection (LOD)	0.1	ng/mL	Determined as 3 standard deviations above the blank signal.
Dynamic Range	0.1 - 100	ng/mL	Linear range of detection.
Specificity	High	-	No significant cross- reactivity with related analytes.
Assay Time	15	minutes	Time from sample application to result.
Shelf-Life	12	months	Stored at 2-8 °C.

Experimental Protocols Protocol for Conjugation of IR-825-COOH to an Antibody

This protocol describes the covalent conjugation of a carboxylated **IR-825** dye to the primary amines of an antibody using the carbodiimide (EDC) and N-hydroxysuccinimide (NHS) reaction.

Materials:

IR-825-COOH



- Antibody (specific to the target analyte)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction tubes
- Spectrophotometer

Procedure:

- Prepare IR-825 Stock Solution: Dissolve IR-825-COOH in DMSO to a concentration of 10 mg/mL.
- Prepare Antibody Solution: Dissolve the antibody in PBS to a concentration of 2 mg/mL.
- Activate IR-825:
 - In a reaction tube, mix 10 μL of the **IR-825** stock solution with 5 μL of EDC (10 mg/mL in water) and 5 μL of NHS (10 mg/mL in water).
 - Incubate the mixture for 15 minutes at room temperature in the dark to activate the carboxyl group.
- Conjugation Reaction:
 - Add the activated IR-825 solution to 1 mL of the antibody solution.
 - Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.
- Purification of the Conjugate:



- Separate the IR-825-antibody conjugate from unconjugated dye and other reactants using a size-exclusion chromatography column pre-equilibrated with PBS.
- Collect the fractions containing the purple-colored conjugate.
- Characterization:
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~820 nm (for IR-825) using a spectrophotometer.
 - Calculate the degree of labeling (DOL) using the molar extinction coefficients of the antibody and IR-825.
- Storage: Store the purified conjugate at 4°C in the dark. Add a preservative like sodium azide to a final concentration of 0.02% for long-term storage.

Protocol for a Lateral Flow Immunoassay (LFIA)

This protocol outlines the steps for performing a sandwich-format lateral flow immunoassay using the **IR-825**-antibody conjugate for the detection of a target analyte.

Materials:

- Lateral flow test strips (comprising a sample pad, conjugate pad, nitrocellulose membrane with test and control lines, and an absorbent pad)
- IR-825-antibody conjugate (detection antibody)
- Capture antibody (immobilized on the test line)
- Control line antibody (e.g., anti-species IgG)
- Sample diluent buffer
- Target analyte standards and samples
- Lateral flow reader capable of detecting NIR fluorescence

Procedure:



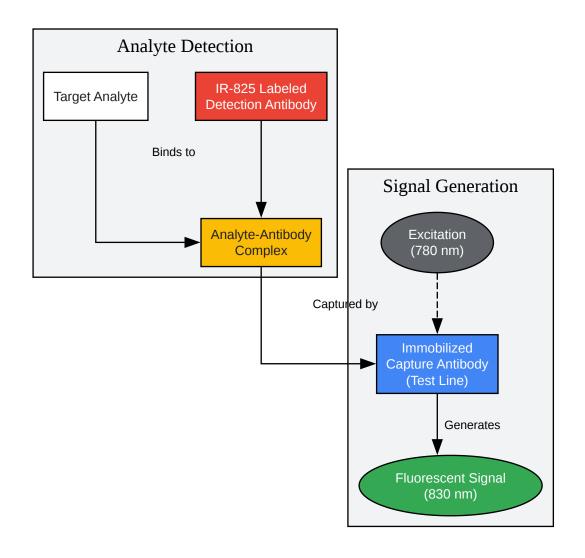
- Preparation of Conjugate Pad: The IR-825-antibody conjugate is sprayed onto the conjugate pad and dried.
- Sample Preparation: Dilute the analyte standards and samples in the sample diluent buffer.
- Assay Performance:
 - \circ Apply a defined volume (e.g., 100 μ L) of the prepared sample onto the sample pad of the test strip.
 - The sample will migrate along the strip by capillary action.
 - As the sample passes through the conjugate pad, the analyte will bind to the IR-825antibody conjugate, forming a complex.
 - This complex then moves to the nitrocellulose membrane.

· Detection:

- At the test line, the complex is captured by the immobilized capture antibody, resulting in the accumulation of the IR-825 label.
- Excess IR-825-antibody conjugate will be captured at the control line by the control line antibody.
- Result Interpretation:
 - After 15 minutes, insert the test strip into the lateral flow reader.
 - The reader will measure the fluorescence intensity at the test and control lines.
 - The fluorescence intensity at the test line is directly proportional to the concentration of the analyte in the sample.

Visualizations Signaling Pathway of an IR-825 Based Fluorescent Immunoassay



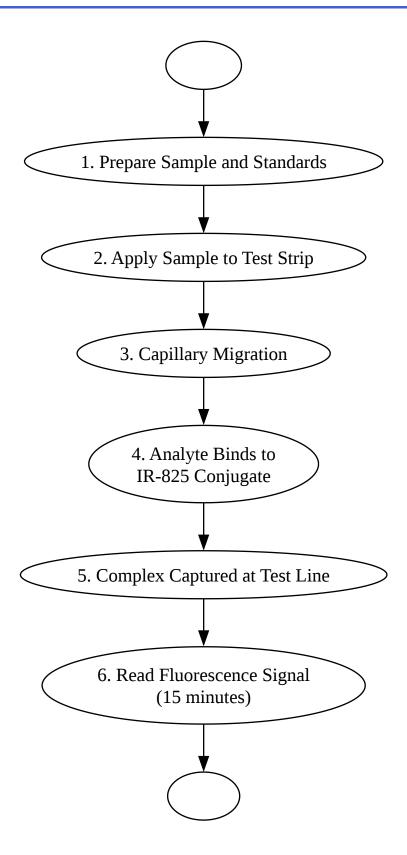


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Caption: Signaling pathway for analyte detection and signal generation.

Experimental Workflow for an IR-825 Based Lateral Flow Immunoassaydot





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